molecular formula C8H10FNO B1588032 4-Ethoxy-2-fluoroaniline CAS No. 470702-37-5

4-Ethoxy-2-fluoroaniline

Cat. No. B1588032
M. Wt: 155.17 g/mol
InChI Key: HDPGMJKNRMBTHT-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluoroaniline is a chemical compound with the molecular formula C8H10FNO . It has a molecular weight of 155.17 g/mol . The compound is also known by other names such as Benzenamine, 4-ethoxy-2-fluoro-, and (4-ethoxy-2-fluorophenyl)amine .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-2-fluoroaniline is 1S/C8H10FNO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom in the molecule .


Physical And Chemical Properties Analysis

4-Ethoxy-2-fluoroaniline is a liquid at ambient temperature . It has a computed topological polar surface area of 35.2 Ų and a XLogP3 value of 1.8 . It has two rotatable bonds .

Scientific Research Applications

  • PET Imaging in Alzheimer's Disease : The novel [(18)F]-labeled phenylbenzoxazole derivatives, including those related to 4-Ethoxy-2-fluoroaniline, have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in living brain tissue by PET. These derivatives, such as [(18)F]24, showed high affinity for β-amyloid aggregates and demonstrated potential as useful PET agents for detecting β-amyloid plaques in the human brain (Cui et al., 2012).

  • Biomarkers of Xenobiotic Toxicity : In a study exploring the effects of toxic chemicals, including fluoroanilines, on earthworms, NMR spectroscopy identified changes in endogenous metabolites. This research suggests the potential of using these changes as novel biomarkers for xenobiotic toxicity (Bundy et al., 2002).

  • Antibacterial and Antifungal Activities : Research on thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, synthesized using 2‐Bromo‐4‐fluoroaniline, has demonstrated significant broad-spectrum antibacterial activity against various pathogenic bacterial strains. Additionally, certain compounds showed remarkable antifungal activity (Abdel‐Wadood et al., 2014).

  • indicating an increased likelihood of bioactivation for aniline derivatives with a fluorinated para position, both in vitro and in vivo. This understanding of metabolic pathways is crucial for assessing the potential risks associated with exposure to these compounds (Rietjens & Vervoort, 1991).
  • Chemical Reduction of Nitroaromatics : A study explored the reduction of heterocycle and fluorine-containing nitroaromatics, including 4-fluoronitrobenzene reduced to 4-fluoroaniline. This research contributes to the understanding of chemical reactions relevant in various industrial and synthetic processes (Spencer et al., 2008).

  • Microsomal Metabolism : Another study focused on the microsomal metabolism of fluoroanilines, providing insights into the metabolic fate and pathways of these compounds in biological systems. This research is essential for understanding the biotransformation and potential toxicological implications of fluoroanilines (Rietjens & Vervoort, 1989).

  • Synthesis and Application in Carbohydrate Chemistry : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, designed for the protection of hydroxyl groups, has been synthesized and evaluated using 4-fluorobenzyl alcohol as a model compound. This work is significant in carbohydrate chemistry for the synthesis of complex molecules (Spjut et al., 2010).

  • Characterization of Benzylideneaniline Compounds : Research on benzylideneaniline compounds, including N-(4-bromobenzylidene)-4-fluoroaniline, has been conducted to understand their crystal structure, spectral properties, and nonlinear optical properties. Such studies are vital for the development of materials with specific optical characteristics (Subashini et al., 2021).

Safety And Hazards

4-Ethoxy-2-fluoroaniline may cause respiratory irritation and could be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling . Eating, drinking, or smoking while using this product should be avoided .

properties

IUPAC Name

4-ethoxy-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPGMJKNRMBTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395699
Record name 4-ethoxy-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-fluoroaniline

CAS RN

470702-37-5
Record name 4-ethoxy-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-2-fluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-ethoxy-2-fluoro-1-nitro benzene (1.0 g, 5.4 mmol) in absolute EtOH (25 mL) at rt was added 250 mg of Pd/C (Aldrich, 10 wt. % on activated carbon), followed by slow addition of hydrazine hydrate (2.5 mL). The resulting reaction mixture was refluxed at 90° C. for 30 min. It then cooled to rt, filtered through Celite, and then concentrated in vacuo to afford 4-ethoxy-2-fluoro-phenyl amine as a pale yellow oil: MS (ESI) 156 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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